molecular formula C18H16BrFN2O3S B2583842 1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole CAS No. 477711-13-0

1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole

Cat. No. B2583842
CAS RN: 477711-13-0
M. Wt: 439.3
InChI Key: PXLIOCXGRZRCEI-UHFFFAOYSA-N
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Description

“1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole” is a chemical compound with the molecular formula C19H19FN2O3S. It has a molecular weight of 374.44 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a phenyl group that carries a bromophenylsulfonyl group and another phenyl group that carries a fluoropropoxy group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 564.3±60.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.19 .

Scientific Research Applications

Antidepressant Activity

  • 1H-pyrazole derivatives have been synthesized and evaluated for their antidepressant and neurotoxicity screening. The study found that certain derivatives showed significant antidepressant activity, indicating potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Metabolic Fate and Toxicity Studies

  • The metabolic fate and potential toxicity of phenyl pyrazole compounds, such as fipronil, have been studied, revealing insights into tissue distribution and metabolite retention, which raises questions about the potential toxicity of such compounds (Cravedi, Delous, Zalko, Viguié, & Debrauwer, 2013).

Diagnostic Imaging Applications

  • Substituted pyrazolines, including compounds with fluoropropoxy groups, have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds have potential use in imaging for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Antinociceptive Effects

  • Pyrazolyl-thiazole derivatives have been investigated for their antinociceptive effects in mice, indicating potential applications for pain management without nonspecific motor effects (Prokopp et al., 2006).

Antidiabetic Properties

  • Studies on (trifluoromethyl)pyrazoles and -pyrazolones have shown potent antihyperglycemic effects in diabetic mouse models, suggesting potential applications for diabetes treatment (Kees et al., 1996).

Xanthine Oxidoreductase Inhibition

  • Certain pyrazole derivatives, like Y-700, have been identified as potent inhibitors of xanthine oxidoreductase, indicating potential for treating hyperuricemia and related diseases (Fukunari et al., 2004).

Psoriasis Treatment

  • Pyrazolo[3,4-d]pyrimidine derivatives have been optimized for inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and evaluated in psoriatic animal models, showing significant antipsoriatic effects and suggesting potential as a treatment for psoriasis (Li et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-[4-(3-fluoropropoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3S/c19-15-4-8-17(9-5-15)26(23,24)22-12-10-18(21-22)14-2-6-16(7-3-14)25-13-1-11-20/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIOCXGRZRCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole

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